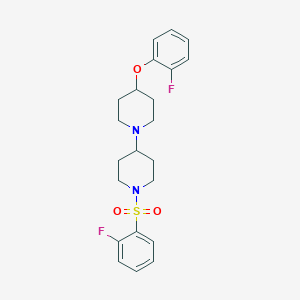

4-(2-Fluorophenoxy)-1'-((2-fluorophenyl)sulfonyl)-1,4'-bipiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonate and sulfonyl compounds involves direct sulfonation or reaction with sulfonating agents to produce highly pure derivatives. For example, the synthesis of 4-sulfonatooxy derivatives from 4-hydroxy compounds using chlorosulfuric acid trimethylsilylester results in high yields and is foundational for further chemical investigations and modifications (Strehmel, Rexhausen, & Strauch, 2008). Another approach involves the synthesis of sulfonated diamine monomers by direct sulfonation, leading to polymers with significant properties (Watari et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2-Fluorophenoxy)-1'-((2-fluorophenyl)sulfonyl)-1,4'-bipiperidine can be elucidated using X-ray crystallography, revealing intricate details such as hydrogen bonding and molecular arrangement. For instance, the crystal structure of certain hydroxyl and phenyl sulfone derivatives demonstrates the formation of strong intermolecular hydrogen bonds, leading to two-dimensional layers (Li, Shen, & Zhang, 2015).

Chemical Reactions and Properties

The chemical behavior of sulfone and related compounds under various conditions can provide insight into their reactivity and potential applications. For example, reactions of sulfones in aqueous solutions highlight their stability and the potential formation of complex biphenyl derivatives (Shaw & Miller, 1970). Additionally, the synthesis of fluoropolymers containing sulfonyl units demonstrates the versatility and thermal stability of these materials (Huang et al., 2005).

Physical Properties Analysis

The physical properties of compounds containing sulfone groups, such as their solubility, thermal stability, and conductivity, are of considerable interest. For example, sulfonated polyimides show enhanced water stability and proton conductivity, attributes essential for their application in high-performance materials (Watari et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, define the application scope of these compounds. The study of sulfonate and sulfone chemistry, including their synthesis and reactions, provides foundational knowledge for developing new materials with tailored properties (Strehmel, Rexhausen, & Strauch, 2008); (Shaw & Miller, 1970).

Scientific Research Applications

Synthesis and Protective Groups in Carbohydrate Chemistry

Compounds related to 4-(2-Fluorophenoxy)-1'-((2-fluorophenyl)sulfonyl)-1,4'-bipiperidine have been explored for their utility in synthesizing and protecting groups within carbohydrate chemistry. For example, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) groups have been designed for the protection of hydroxyl groups in complex organic molecules. These groups are easily cleaved under mild conditions, demonstrating the compound's potential utility in sensitive synthetic processes (Spjut, Qian, & Elofsson, 2010).

Development of Novel Polymer Electrolyte Membranes

Related fluoro and sulfonyl compounds have been synthesized for applications in high-temperature fuel cells. Novel poly(aryl ether sulfone) copolymers containing fluoro and sulfonyl moieties show excellent film-forming properties, mechanical integrity, and high thermal stability. These materials are promising for use in proton exchange membrane fuel cells (PEMFCs), indicating potential research applications of this compound in developing new materials for energy technology (Pefkianakis et al., 2005).

Proton Exchange Membranes for Fuel Cell Applications

Further research on poly(arylene ether sulfone)s has demonstrated the synthesis of sulfonated polymers with high proton conductivity, making them suitable as polyelectrolyte membrane materials for fuel cells. These studies highlight the importance of fluoro and sulfonyl groups in creating high-performance materials for energy conversion and storage, suggesting potential research directions for compounds like this compound (Kim, Robertson, & Guiver, 2008).

Synthesis of Fluorinating Reagents

The compound's related fluorinated structures are used as fluorinating reagents in organic synthesis. This includes the development of N-fluoro compounds, which are critical for introducing fluorine atoms into organic molecules, a crucial step in the synthesis of pharmaceuticals and agrochemicals. This suggests potential applications in synthetic chemistry and drug development (Furin & Fainzil’berg, 2000).

properties

IUPAC Name |

4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-(2-fluorophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2N2O3S/c23-19-5-1-3-7-21(19)29-18-11-13-25(14-12-18)17-9-15-26(16-10-17)30(27,28)22-8-4-2-6-20(22)24/h1-8,17-18H,9-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRZGDYHRBMZJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)

![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)

![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)

![1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488992.png)

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2488994.png)